N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a thiazole-containing acetamide derivative characterized by:
- A thiazol-4-yl core linked via a thioether (-S-) group to a 2-oxoethyl moiety.
- A p-tolylamino (4-methylanilino) substituent on the 2-oxoethyl group.
- A cyclohex-1-en-1-yl ethyl chain attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-16-7-9-18(10-8-16)24-21(27)15-29-22-25-19(14-28-22)13-20(26)23-12-11-17-5-3-2-4-6-17/h5,7-10,14H,2-4,6,11-13,15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCFICUUEOGAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a cyclohexenyl ethyl side chain and a thiazole moiety, contributing to its unique biological properties. The molecular formula is , with a molecular weight of 327.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O2 |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 1251626-31-9 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antifungal Properties
Recent studies have highlighted the compound's antifungal activity, particularly against Candida albicans. The mechanism involves the selective inhibition of bromodomain factor 1 (Bdf1), a protein critical for fungal growth and gene transcription regulation. This selectivity provides a potential pathway for developing antifungal therapies with reduced toxicity compared to traditional agents .
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis. The thiazole ring in this compound may interact with various enzymes and receptors, potentially leading to enhanced anticancer effects.
The proposed mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Binding : Interaction with cellular receptors can alter signaling cascades related to inflammation and cancer progression.
- Oxidative Stress Modulation : By influencing antioxidant pathways, the compound may reduce oxidative stress, contributing to its protective effects against cell damage .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of this compound against various strains of Candida. Results indicated a significant reduction in fungal growth at low concentrations, suggesting its potential as a therapeutic agent for fungal infections .
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Thiazole/Thiazolidinone Derivatives
Key Structural Variations :
Critical Observations :
- Thiazole vs. Thiazolidinone: The target’s thiazole core lacks the 4-keto and 2-thioxo groups of thiazolidinones (e.g., compound 9), which may reduce ring strain and alter metabolic stability .
- Cyclohexene vs. Aromatic Groups : The cyclohexenylethyl chain introduces conformational flexibility and increased lipophilicity compared to rigid aromatic substituents (e.g., thiophen-2-ylmethyl in ), which may improve membrane permeability .
Comparison with Reported Syntheses :
- Thiazolidinones: Compounds in were synthesized via cyclocondensation of thioureas with maleimides, yielding thiazolidin-4-ones (yields: 53–90%).
- Thiazole Acetamides: used EDC-mediated coupling of dichlorophenylacetic acid with 2-aminothiazole (yield: 73%), a method applicable to the target compound.
- Cyclohexyl Derivatives: employed thioglycolic acid and N-cyclohexyl-2-cyanoacetamide, highlighting the compatibility of cyclohexyl groups in heterocyclic syntheses.
Physicochemical and Pharmacological Properties
Hypothetical Data for Target Compound :
Key Differences :
- Metabolic Stability: The thioether linkage in the target may resist hydrolysis better than thioesters in thiazolidinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
